molecular formula C19H22N6O5 B12912696 3'-Deoxy-3'-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine CAS No. 918803-33-5

3'-Deoxy-3'-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine

Cat. No.: B12912696
CAS No.: 918803-33-5
M. Wt: 414.4 g/mol
InChI Key: SWFXLUUFCCZLAK-YCOMJZELSA-N
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Description

(S)-N-((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)-2-hydroxy-3-phenylpropanamide is a complex organic compound with significant implications in various scientific fields. This compound features a purine base attached to a tetrahydrofuran ring, making it structurally unique and functionally versatile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)-2-hydroxy-3-phenylpropanamide typically involves multi-step organic reactions. The process starts with the preparation of the purine base, followed by the formation of the tetrahydrofuran ring. The final steps involve the attachment of the hydroxy and phenylpropanamide groups under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

(S)-N-((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)-2-hydroxy-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions are carefully controlled to ensure the desired transformations occur without compromising the compound’s integrity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(S)-N-((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)-2-hydroxy-3-phenylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in cellular processes and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The exact mechanism of action depends on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: Shares the purine base structure but lacks the tetrahydrofuran ring.

    Guanosine: Another purine nucleoside with different functional groups.

    Cytidine: A pyrimidine nucleoside with a similar role in biological systems.

Uniqueness

(S)-N-((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)-2-hydroxy-3-phenylpropanamide is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

918803-33-5

Molecular Formula

C19H22N6O5

Molecular Weight

414.4 g/mol

IUPAC Name

(2S)-N-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-hydroxy-3-phenylpropanamide

InChI

InChI=1S/C19H22N6O5/c20-16-14-17(22-8-21-16)25(9-23-14)19-15(28)13(12(7-26)30-19)24-18(29)11(27)6-10-4-2-1-3-5-10/h1-5,8-9,11-13,15,19,26-28H,6-7H2,(H,24,29)(H2,20,21,22)/t11-,12+,13+,15+,19+/m0/s1

InChI Key

SWFXLUUFCCZLAK-YCOMJZELSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)CO)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)CO)O

Origin of Product

United States

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